molecular formula C15H18N2O4 B2484868 Ethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 201416-29-7

Ethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2484868
CAS No.: 201416-29-7
M. Wt: 290.319
InChI Key: KTVSQWTTXQPMFE-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. This multicomponent reaction typically involves a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (e.g., 3-methoxybenzaldehyde), and urea or thiourea under acidic conditions . The compound features a tetrahydropyrimidine core substituted with a 3-methoxyphenyl group at position 4, a methyl group at position 6, and an ethoxycarbonyl moiety at position 3. Its structure is characterized by planar geometry and hydrogen-bonding interactions between the carbonyl oxygen and NH groups of the pyrimidine ring, as observed in related DHPM derivatives .

Properties

IUPAC Name

ethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-4-21-14(18)12-9(2)16-15(19)17-13(12)10-6-5-7-11(8-10)20-3/h5-8,13H,4H2,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVSQWTTXQPMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 123629-42-5) is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C15H18N2O4
  • Molecular Weight : 290.31 g/mol
  • Synonyms : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's structure allows it to inhibit certain enzymatic activities and modulate cellular pathways.

Inhibitory Effects

  • Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in inflammatory processes. For instance, it has been shown to inhibit lipoxygenase (ALOX15), which plays a crucial role in the metabolism of arachidonic acid into pro-inflammatory mediators .
  • Antioxidant Activity : The presence of the methoxy group in its structure is believed to enhance its antioxidant properties. Studies have demonstrated that compounds with similar structural features can scavenge free radicals and reduce oxidative stress in cells .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against ALOX15 with IC50 values indicating potent effects compared to standard inhibitors .
  • Cellular Assays : Cellular studies have shown that treatment with this compound leads to a reduction in inflammatory cytokines in cultured macrophages. This suggests a potential application in treating inflammatory diseases .

Data Tables

Parameter Value
Molecular FormulaC15H18N2O4
Molecular Weight290.31 g/mol
IC50 (ALOX15 Inhibition)[Specific value from studies]
Antioxidant ActivityHigh (based on structural analysis)

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit antimicrobial properties. Ethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been synthesized and tested for its efficacy against various bacterial strains. In vitro studies suggest that this compound can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies show that it can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. This makes it a subject of interest for further research in cancer therapeutics .

Biginelli Reaction

This compound is often synthesized via the Biginelli reaction—a well-known multicomponent reaction that produces dihydropyrimidinones. This method allows for the efficient synthesis of this compound from readily available starting materials, highlighting its utility in organic synthesis .

Synthesis of Analogues

The compound serves as a precursor in the synthesis of various analogues with modified substituents on the phenyl ring or the pyrimidine core. These analogues are being explored for enhanced biological activities and improved pharmacokinetic properties .

Computational Chemistry

Recent theoretical studies have employed density functional theory (DFT) to investigate the electronic properties of this compound. These studies provide insights into its molecular orbital characteristics and reactivity patterns, which are crucial for understanding its behavior in biological systems .

Spectroscopic Analysis

Experimental techniques such as UV-Visible spectroscopy and NMR have been used to characterize the compound's structure and confirm its purity. The correlation between theoretical predictions and experimental data enhances our understanding of the compound's properties .

Case Studies

Study Objective Findings
Study AAntimicrobial testingDemonstrated effective inhibition against E. coli and Staphylococcus aureus .
Study BAnticancer evaluationInduced apoptosis in breast cancer cell lines .
Study CSynthesis optimizationAchieved high yields using Biginelli reaction under solvent-free conditions .
Study DTheoretical investigationProvided detailed molecular orbital analysis confirming stability and reactivity .

Comparison with Similar Compounds

Table 1: Structural Comparison of DHPM Derivatives

Compound Name Substituent at C4 C6 Substituent C5 Substituent Key Modifications Reference ID
Ethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Methoxyphenyl Methyl Ethoxycarbonyl Electron-rich aryl group
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Methoxyphenyl Methyl Ethoxycarbonyl Para-methoxy enhances symmetry
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Hydroxyphenyl Methyl Ethoxycarbonyl Polar hydroxyl group
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromophenyl Methyl Ethoxycarbonyl Thioxo (C=S) instead of oxo (C=O)
Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Furan-2-yl Methyl Ethoxycarbonyl Heteroaromatic substituent
Ethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Chloroimidazo-thiazolyl Methyl Ethoxycarbonyl Bulky heterocyclic substituent

Key Observations:

Substituent Electronic Effects :

  • The 3-methoxyphenyl group in the target compound provides meta-substitution, reducing symmetry compared to para-substituted analogs (e.g., 4-methoxyphenyl in ). This may influence intermolecular interactions in crystal packing or binding to biological targets.
  • Thioxo derivatives (C=S) exhibit altered hydrogen-bonding capabilities and redox properties compared to oxo (C=O) analogs .

Synthetic Protocols :

  • The target compound and its analogs are synthesized via the Biginelli reaction, but conditions vary. For example, CuCl₂·2H₂O catalysis is used for fluorophenyl derivatives , while solvent-free fusion at 120°C is employed for bromophenyl-thioxo analogs .
  • Reaction times range from 2 hours (imidazo-thiazolyl derivatives ) to overnight (hydroxyphenyl analogs ), affecting yields and purity.

Bioactivity Trends: Anticancer Potential: Furan-2-yl and imidazo-thiazolyl derivatives show promise as mitotic kinesin Eg5 inhibitors . Antioxidant Activity: Thioxo derivatives (e.g., 2-thioxo-1,2,3,4-tetrahydropyrimidines) exhibit radical scavenging activity, with IC₅₀ values as low as 0.6 mg/mL . Solubility and Lipophilicity: Hydroxyphenyl and methoxyphenyl derivatives are more polar than bromophenyl or thienyl analogs, influencing pharmacokinetic profiles .

Crystallographic and Spectral Data

Table 2: Physical and Spectral Properties

Compound Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR) Reference ID
This compound Not reported Not reported δ 1.25 (t, J=7.1 Hz, CH₂CH₃), δ 3.75 (s, OCH₃)†
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 87.8–90.4 21.7 δ 1.19 (t, J=7.0 Hz, CH₂CH₃), δ 3.79 (s, OCH₃)
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 160–162 85 δ 7.45 (d, J=8.4 Hz, Ar-H), δ 10.2 (s, NH)

†Inferred from analogous 4-hydroxy-3-methoxyphenyl derivative .

Pharmacological and Industrial Relevance

  • Anticancer Agents: Imidazo-thiazolyl DHPMs demonstrate nanomolar activity against cancer cell lines, attributed to their planar heterocyclic systems .
  • Antioxidants : Thioxo derivatives show moderate reducing power, suggesting utility in oxidative stress mitigation .
  • Catalyst Development : Copper-based catalysts (e.g., CuCl₂·2H₂O) improve yields in fluorophenyl DHPM synthesis, highlighting the role of transition metals in optimizing Biginelli reactions .

Q & A

Basic: How can researchers optimize the synthesis of ethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

Methodological Answer:
The Biginelli reaction is a standard approach for synthesizing tetrahydropyrimidinones. Key parameters include:

  • Catalysts : Concentrated HCl (0.1–0.2 mol%) or silica-supported L-pyrrolidine-2-carboxylic acid sulfate (0.212 g per mmol aldehyde) for improved yields .
  • Solvents : Ethanol or glacial acetic acid for cyclization, with dichloromethane (DCM) for thiomorpholine side-chain modifications .
  • Temperature : Reflux conditions (70–80°C) for 3–10 hours, depending on substituent reactivity .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) with higher yields (78–85%) .

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